molecular formula C8H8BrFO B3101502 1-Bromo-3-fluoro-2-methoxy-5-methylbenzene CAS No. 1394291-45-2

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene

Cat. No.: B3101502
CAS No.: 1394291-45-2
M. Wt: 219.05 g/mol
InChI Key: RYLULHNQORYBDT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is a substituted benzene derivative with a bromine atom at position 1, fluorine at position 3, methoxy (-OCH₃) at position 2, and a methyl (-CH₃) group at position 5. Its molecular formula is C₈H₇BrFO, with a calculated molecular weight of 219.04 g/mol. The compound’s structural complexity arises from the combination of electron-withdrawing (Br, F) and electron-donating (OCH₃, CH₃) groups, which influence its reactivity, solubility, and applications in pharmaceuticals or agrochemical synthesis .

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULHNQORYBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and methylation of anisole derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. Its unique substituents allow it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Substituent Differences

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene Br (1), F (3), OCH₃ (2), CH₃ (5) C₈H₇BrFO 219.04 Balanced electronic effects
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 209.45 Lacks OCH₃/CH₃; higher halogen density
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene Br (5), Cl (2), F (1), OCH₃ (3) C₇H₅BrClFO 237.47 Altered substituent positions
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene Br (1), F (3), OCH₃ (2), CF₃ (5) C₉H₆BrF₄O 313.11 CF₃ increases electronegativity
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), OCH₃ (2), NO₂ (5) C₇H₅BrFNO₃ 264.03 Nitro group enhances reactivity

Key Observations :

  • Electron Effects : The methyl group in the target compound donates electrons via hyperconjugation, while bromine and fluorine withdraw electrons. In contrast, trifluoromethyl (-CF₃) in ’s compound is strongly electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions .
  • Halogen Variations : Replacing fluorine with chlorine (as in 1-Bromo-3-chloro-5-fluorobenzene) increases molecular weight and alters lipophilicity, impacting biological activity .

Physical Properties

Available data for select compounds:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
1-Bromo-3-chloro-5-fluorobenzene 38 1.72 Low in polar solvents
This compound Not reported ~1.45 (estimated) Moderate in organic solvents
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Not reported Not reported Low (due to NO₂)

Analysis :

  • The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-functionalized analogs like 1-Bromo-3-chloro-5-fluorobenzene .

Biological Activity

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrFOC_9H_10BrFO, with a molecular weight of approximately 233.08 g/mol. The compound features a bromine atom, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring, which contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where the bromine and fluorine atoms are introduced onto the aromatic ring. Common methods include:

  • Bromination : The introduction of bromine can be achieved using bromine reagents in the presence of Lewis acids.
  • Fluorination : Fluorine can be introduced via nucleophilic substitution or electrophilic fluorination methods.
  • Methoxylation : The methoxy group can be added through methylation reactions using methyl iodide or dimethyl sulfate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes . The mechanism often involves interference with enzyme systems critical for microbial survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated compounds. For example, analogs of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting that these compounds may induce apoptosis or inhibit cell proliferation through various mechanisms .

CompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundMDA-MB-435 (breast cancer)<0.01Apoptosis induction
Similar CompoundsHL-60 (leukemia)0.229Tubulin polymerization inhibition

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like enoyl-acyl carrier protein reductase, which is crucial for fatty acid synthesis in bacteria . This inhibition could lead to reduced bacterial growth and presents a potential avenue for developing new antibacterial agents.

Case Studies

  • Anticancer Efficacy : A study evaluating various halogenated derivatives found that those with methoxy substitutions exhibited enhanced antiproliferative activity against several cancer cell lines. Specifically, compounds with similar structures to this compound showed IC50 values significantly lower than those without such substitutions .
  • Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that compounds containing both bromine and fluorine atoms displayed synergistic effects against Gram-positive bacteria, highlighting the importance of halogen positioning on biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-fluoro-2-methoxy-5-methylbenzene
Reactant of Route 2
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1-Bromo-3-fluoro-2-methoxy-5-methylbenzene

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